![molecular formula C13H22N4O B13162724 N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an imidazole ring, a piperidine ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where 2-methylpiperidine reacts with a suitable alkyl halide.
Coupling of the Two Rings: The imidazole and piperidine rings are coupled through a propyl linker using a reductive amination reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes:
Catalysts: Using catalysts such as palladium on carbon for hydrogenation steps.
Solvents: Employing solvents like dimethylformamide or tetrahydrofuran to facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction rates and selectivity.
化学反応の分析
Types of Reactions
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole compounds.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its effects on various receptors and enzymes, making it a candidate for drug development.
Biochemistry: It is used in biochemical assays to study enzyme kinetics and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
- N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine
- N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine
- N-[3-(2-methylpiperidin-1-yl)propyl]-beta-alanine
Uniqueness
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring provides a versatile scaffold for interactions with biological targets, while the piperidine ring enhances its pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
特性
分子式 |
C13H22N4O |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
N-[3-(2-methylpiperidin-1-yl)propyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C13H22N4O/c1-12-5-2-3-8-16(12)9-4-6-15-13(18)17-10-7-14-11-17/h7,10-12H,2-6,8-9H2,1H3,(H,15,18) |
InChIキー |
YPRAATKQOGIEPI-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCCNC(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
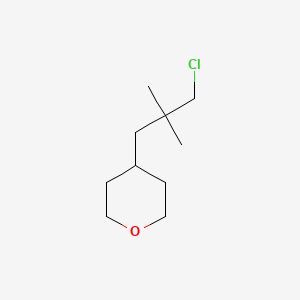

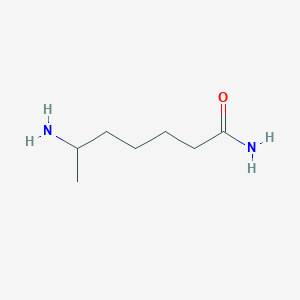

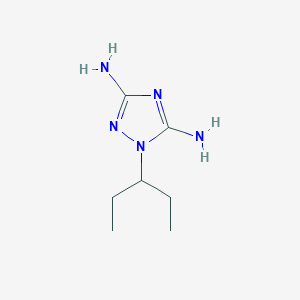

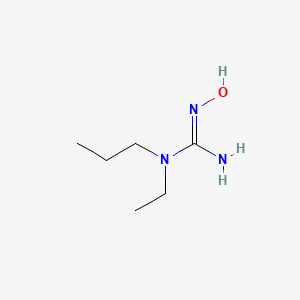
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)


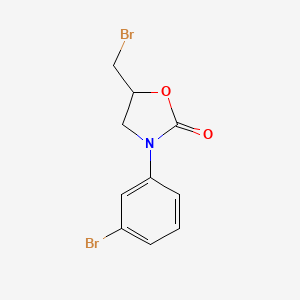
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
![(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)
